molecular formula C9H11NO2 B1582639 Cyclohexylidenecyanoacetic acid CAS No. 37107-50-9

Cyclohexylidenecyanoacetic acid

Cat. No. B1582639
CAS RN: 37107-50-9
M. Wt: 165.19 g/mol
InChI Key: KMAMEGWTNNOKOE-UHFFFAOYSA-N
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Description

Cyclohexylidenecyanoacetic acid is an organic compound . It appears as a white crystalline solid . The molecular formula is C10H11NO2 and the molecular weight is 177.20g/mol .


Synthesis Analysis

The synthesis of Cyclohexylidenecyanoacetic acid involves the condensation of cyclohexanone and cyanoacetic acid in the presence of ammonium acetate . The reaction is carried out in a round-bottomed flask equipped with a side arm through which a capillary tube is inserted . The mixture is heated in an oil bath at 160–165° so that a vigorous reflux is maintained .


Molecular Structure Analysis

The molecular structure of Cyclohexylidenecyanoacetic acid can be analyzed using various analytical methods . These methods can examine primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .


Chemical Reactions Analysis

The chemical reactions involving Cyclohexylidenecyanoacetic acid can be analyzed using various techniques . For example, cyclic voltammetry can be a powerful tool to observe equilibria in solution .


Physical And Chemical Properties Analysis

Cyclohexylidenecyanoacetic acid has a melting point of 105-109 ℃ and a boiling point of 200-201 ℃ . More detailed physical and chemical properties can be analyzed using various techniques .

Scientific Research Applications

Chemical Synthesis and Industrial Applications

Cyclohexylidenecyanoacetic acid is utilized in various chemical synthesis processes. It plays a role in condensation reactions, particularly in carbonyl-active methylene condensations, and is involved in decarboxylation processes (Cope et al., 2003). Additionally, it serves as a precursor in the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These derivatives have potential antimicrobial applications (Darwish et al., 2014).

Catalysis and Chemical Reactions

Cyclohexylidenecyanoacetic acid is involved in the synthesis of various chemical compounds. For example, it is used in the synthesis of substituted 3-carbethoxy(methoxy)-5-cyano-1,2,3,4-tetrahydrospirocyclohexane-4-pyridine-2-thiones, which are important for further chemical modifications and potential applications in material science (Dyachenko et al., 2004). Furthermore, it is utilized in the multicomponent reaction of cyclohexyl isocyanide, leading to the formation of various cyanoacrylate derivatives (Anary‐Abbasinejad et al., 2010).

Green Chemistry and Environmental Applications

In the field of green chemistry, cyclohexylidenecyanoacetic acid-related compounds like cyclohexanone have been studied for their role in environmentally friendly chemical processes. For instance, cyclohexanone is a key intermediate in the manufacture of polyamides and has been the subject of research for selective hydrogenation under mild conditions, highlighting its importance in sustainable industrial processes (Wang et al., 2011). Additionally, the oxidation of cyclohexane, a process related to cyclohexylidenecyanoacetic acid, is essential for producing raw materials like adipic acid and caprolactam, crucial in various industrial applications (Kumar et al., 2009).

properties

IUPAC Name

2-cyano-2-cyclohexylideneacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAMEGWTNNOKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190604
Record name Cyanocyclohexylideneacetic acid
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylidenecyanoacetic acid

CAS RN

37107-50-9
Record name 2-Cyano-2-cyclohexylideneacetic acid
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Record name Cyanocyclohexylideneacetic acid
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Record name 37107-50-9
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Record name Cyanocyclohexylideneacetic acid
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Record name Cyanocyclohexylideneacetic acid
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Synthesis routes and methods

Procedure details

170 grams (2 moles) of cyanoacetic acid, 196 grams (2 moles) of cyclohexanone, 10 grams (0.13 moles) of ammonium acetate, 24 grams (0.4 moles) of acetic acid, and 380 milliliters of benzene were combined in a 2-liter round-bottomed flask equipped with a reflux condensor and a water separator, and the mixture heated (with reflux) for 6 hours. Upon cooling, the volatile compounds were removed in vacuo, and the residue washed with water to give 360 grams (1.8 moles, 90% yield) of cyclohexylidene cyanoacetic acid. The cyanoacetic acid was distilled under a vacuum of 50 Torricellis (torr.) thereby producing 196 grams (1.6 moles, 81% yield based on cyclohexanone, or 90% yield based on cyclohexylidene cyanoacetic acid) of cyclohexenyl acetic acid nitrile, which had a boiling point of between 115°-120° C. at 50 torr. (As an alternative to distilling the cyanoacetic acid under vacuum in the lastmentioned step, another portion of the cyclohexylidene cyanoacetic acid when heated to 140°-150° C. under a vacuum of 50-70 torr. for 2.5 hours was found to be readily convertible to an impure cyclohexenyl acetic acid nitrile.)
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
AC Cope, AA D'Addieco, DE Whyte… - Organic …, 2003 - Wiley Online Library
Cyclohexylidenecyanoacetic acid and 1‐cyclohexenylacetonitrile product: cyclohexylidenecyanoacetic acid product: 1‐cyclohexenylacetonitrile
Number of citations: 0 onlinelibrary.wiley.com
A Kandiah, RP Linstead - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
IN the course of the general determination of the effect of substituent groups on the mobility and equilibrium of three-carbon systems, we deemed it desirable, in view cf certain …
Number of citations: 2 pubs.rsc.org
R Sugawara, Y Tominaga, T Suzuki - Insect Biochemistry, 1977 - Elsevier
Abstract Effects of modifications including ring unsaturation on the activity of propyl cyclohexaneacetate to attract the German cockroach were comparatively tested in field conditions. …
Number of citations: 11 www.sciencedirect.com
SR Nagarajan, B Devadas, ME Zupec… - Journal of medicinal …, 1997 - ACS Publications
MyristoylCoA:protein N-myristoyltransferase (NMT) covalently attaches the 14-carbon saturated fatty acid myristate, via an amide bond, to the N-terminal glycine residues of a variety of …
Number of citations: 54 pubs.acs.org
E Park - 2014 - search.proquest.com
This is my thesis research on the preparation of borylazadipyrromethene (azaBODIPY) dyes bearing an anchoring group, such as a carboxylic acid group, at the â-pyrrolic position of …
Number of citations: 0 search.proquest.com
AW Lindquist - 1949 - books.google.com
Methods When space-spray toxicity tests with DDT are being conducted, the residual property of the insecticide must be considered, and the insects must not be left in contact with the …
Number of citations: 1 www.google.com
M Wild, J Griebel, A Hajduk, D Friedrich, A Stark… - Scientific Reports, 2016 - nature.com
The class of triarylamine-based dyes has proven great potential as efficient light absorbers in inverse (p-type) dye sensitized solar cells (DSSCs). However, detailed investigation and …
Number of citations: 15 www.nature.com
SA DI BIASE - 1978 - search.proquest.com
… cyanoacetic acid with cyclohexanone yields cyclohexylidenecyanoacetic acid (7). On heating the neat alpha-cyanoacrylic acid to 165-175C one obtains 76-91% of 1-cyclohexene-l-…
Number of citations: 2 search.proquest.com
R Obeid - 2020 - digital.library.adelaide.edu.au
Hydrothermal liquefaction (HTL) involves the conversion of biomass into a renewable crude oil in subcritical water. Co-products of the process include solid, aqueous and gas phase …
Number of citations: 3 digital.library.adelaide.edu.au
TR FIELDS - 1976 - search.proquest.com
… According to the general procedure of Parker and Raphael,108 a solution of 49.5 g (0.3 mole) of cyclohexylidenecyanoacetic acid in 200 ml of anhydrous ether was added dropwise to …
Number of citations: 2 search.proquest.com

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